N-(4-Fluorophenyl) 4-boronobenzenesulfonamide

Description

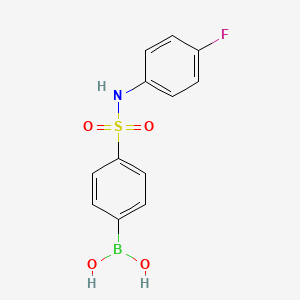

N-(4-Fluorophenyl) 4-boronobenzenesulfonamide (CAS: 957121-13-0) is a sulfonamide derivative featuring a boronic acid group at the para position of the benzene ring and a 4-fluorophenylamine substituent. Its molecular structure combines sulfonamide’s metabolic stability with boronic acid’s unique reactivity, making it valuable in medicinal chemistry and radiopharmaceutical applications . The compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced in patent literature . Hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Properties

IUPAC Name |

[4-[(4-fluorophenyl)sulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BFNO4S/c14-10-3-5-11(6-4-10)15-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWQIJUPTCPQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660309 | |

| Record name | {4-[(4-Fluorophenyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-13-0 | |

| Record name | {4-[(4-Fluorophenyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl) 4-boronobenzenesulfonamide typically involves the reaction of 4-fluoroaniline with 4-boronobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl) 4-boronobenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.

Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of this compound.

Oxidation and Reduction Reactions: The major products include boronic esters and boranes.

Scientific Research Applications

Pharmaceutical Applications

1.1 PI3K Inhibition

N-(4-Fluorophenyl) 4-boronobenzenesulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which are critical in various cellular functions, including growth, proliferation, and survival. The modulation of PI3K activity is particularly relevant in treating diseases characterized by aberrant signaling pathways, such as:

- Cancer : The compound has shown efficacy in inhibiting cancer cell growth by targeting specific PI3K isoforms. Studies indicate that selective PI3K inhibitors can reduce tumor size and improve survival rates in preclinical models of various cancers, including breast and prostate cancer .

- Inflammatory Disorders : this compound may also play a role in managing inflammatory diseases. Research has demonstrated that PI3K inhibitors can alleviate symptoms in models of rheumatoid arthritis and asthma by suppressing inflammatory responses .

1.2 Antiviral Properties

Emerging studies suggest that compounds similar to this compound may possess antiviral properties, particularly against viruses such as Hepatitis C. The mechanism involves the inhibition of viral replication through the modulation of host cell signaling pathways affected by PI3K activity .

Research Applications

2.1 Chemical Biology

In chemical biology, this compound serves as a valuable tool for studying cellular signaling pathways. Its ability to selectively inhibit PI3K allows researchers to dissect the roles of this pathway in various biological processes, including:

- Cellular Metabolism : Understanding how PI3K influences metabolic pathways can lead to new insights into metabolic disorders.

- Cell Cycle Regulation : Investigating the effects of PI3K inhibition on cell cycle progression can provide information relevant to cancer biology.

2.2 Synthesis and Derivatization

The compound is also utilized in synthetic chemistry for developing new boron-containing compounds. Boronic acids and their derivatives, including this compound, are crucial for:

- Cross-Coupling Reactions : These reactions are fundamental in organic synthesis for constructing complex molecules.

- Boronate Protection Strategies : The compound can be used to protect alcohols during synthetic transformations, enhancing the efficiency of chemical reactions .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl) 4-boronobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity. This interaction is facilitated by the boronic acid group, which can form reversible covalent bonds with hydroxyl and amino groups on the target molecules.

Comparison with Similar Compounds

Sulfonamide vs. Amide Derivatives

Metabolic Stability :

A pivotal study compared fluorinated sulfonamides and amides. N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide retained 95% integrity after 120 minutes with pig liver esterase, whereas the amide analogue N-(4-fluorophenyl)-fluoroacetanilide degraded to 20% under identical conditions . This highlights sulfonamides’ superior enzymatic resistance, likely due to the sulfonamide group’s lower susceptibility to hydrolysis compared to amides.

Structural Implications: The boronic acid moiety in N-(4-Fluorophenyl) 4-boronobenzenesulfonamide distinguishes it from simpler sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide ). Boronic acids enable covalent interactions with biological targets (e.g., serine proteases) and participation in Suzuki-Miyaura cross-coupling, broadening applications in drug design and imaging .

Halogen-Substituted Analogues

Impact of Halogen Type: In N-(4-halophenyl)maleimide derivatives (F, Cl, Br, I), inhibitory potency against monoacylglycerol lipase (MGL) showed minimal variation (IC50: 4.34–7.24 μM), suggesting halogen size has negligible influence . For this compound, the fluorine’s electron-withdrawing effect may enhance sulfonamide acidity without significantly altering target affinity compared to other halogens.

Fluorine Positioning :

Fluorine at the para position (as in N-(4-fluorophenyl)-4-fluorobenzenesulfonamide ) optimizes electronic effects and steric compatibility, whereas ortho-substitution (e.g., N-(2-Chlorophenyl)sulfonamide ) may hinder binding due to steric clashes.

Boron-Containing Analogues

Boron vs. Non-Boron Sulfonamides: Compared to non-boron sulfonamides (e.g., 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ), the boronic acid group enables unique applications:

- Protease Inhibition : Boron forms reversible covalent bonds with catalytic serine residues (e.g., in β-lactamases).

- Radiopharmaceuticals : Boron facilitates isotope labeling (e.g., ¹⁸F) for positron emission tomography (PET) .

Boron Placement: N-(2-Fluorophenyl) 4-boronobenzamide (BB-3127 ) lacks the sulfonamide group, reducing metabolic stability but retaining boronic acid’s cross-coupling utility. This underscores the dual advantage of combining sulfonamide and boronic acid in this compound.

Functional Group Variations

Sulfonamide vs. Carboxamide: Replacing sulfonamide with carboxamide (e.g., N-(4-Fluorophenyl)-4-boronobenzamide ) reduces acidity (pKa ~10 for sulfonamide vs. ~15 for carboxamide), affecting solubility and target interactions.

Research Implications

The structural synergy of sulfonamide and boronic acid in this compound offers dual advantages: enzymatic stability and versatile reactivity. Future studies should explore its utility in boron neutron capture therapy (BNCT) and PET tracer development, leveraging its unique physicochemical profile . Comparative studies with iodinated or brominated analogues could further elucidate halogen effects in vivo.

Biological Activity

N-(4-Fluorophenyl) 4-boronobenzenesulfonamide is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features both boronic acid and sulfonamide functional groups, which contribute to its reactivity and biological interactions. The compound can be represented by the following structure:

| Property | Details |

|---|---|

| IUPAC Name | N-(4-fluorophenyl)-4-boronobenzenesulfonamide |

| CAS Number | 957121-13-0 |

| Molecular Formula | C12H11BFNO4S |

| Molecular Weight | 284.09 g/mol |

The biological activity of this compound primarily involves its interaction with enzymes and proteins through reversible covalent bonding. The boronic acid group is particularly significant as it can form stable complexes with diols and amino groups on target biomolecules, modulating their activity effectively . This mechanism is crucial for its role as an enzyme inhibitor, particularly in the context of therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, including catechol O-methyltransferase (COMT). This inhibition is significant for potential therapeutic applications in treating conditions such as Parkinson's disease, where COMT plays a critical role in dopamine metabolism .

Anticancer Potential

Studies have also explored the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in certain cancer cell lines by inhibiting specific signaling pathways associated with cell proliferation . The structural features that allow it to interact with multiple targets enhance its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Bromo-2-fluorophenyl)-4-chlorobenzenesulfonamide | Contains bromine and chlorine | Moderate enzyme inhibition |

| 4-[N-(4-Fluorophenyl)sulfamoyl]benzeneboronic acid | Similar functional groups but different substituents | Anticancer properties |

| Phenylboronic acid | Simple phenyl group attached to boron | Sugar sensing applications |

The combination of the fluorinated group and the sulfonamide moiety in this compound provides distinct advantages in selectivity and potency compared to other compounds .

Case Studies and Research Findings

- Study on COMT Inhibition : A study demonstrated that this compound significantly inhibited COMT activity in vitro, suggesting its potential use in managing neurological disorders .

- Anticancer Activity Assessment : In another study, the compound was tested against various cancer cell lines, revealing a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent .

- Mechanistic Insights : Further research provided insights into the binding interactions between the compound and target enzymes, illustrating how structural modifications could enhance efficacy while reducing off-target effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(4-Fluorophenyl) sulfonamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between sulfonyl chlorides and fluorophenyl amines. For example, (E)-2-(4′-bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide was synthesized via condensation of (E)-2-(4-bromophenyl)ethenesulfonyl chloride with 4-fluoroaniline, yielding 79% with a melting point of 138–140 °C . Reaction optimization may require temperature control, stoichiometric ratios, and inert atmospheres. Unexpected products, such as double sulfonamides, highlight the need for careful monitoring of reaction intermediates .

Q. Which analytical techniques are critical for verifying the structural integrity of N-(4-Fluorophenyl) sulfonamides?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles and torsional conformations (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide crystallized in a monoclinic system) .

- NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., ¹H/¹³C NMR for benzenesulfonamide derivatives) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How does the boronate group in 4-boronobenzenesulfonamide derivatives influence chemical stability and reactivity?

- Methodological Answer : The boronate group enhances electrophilicity at the sulfonamide sulfur, making it reactive toward nucleophiles (e.g., amines, alcohols). Stability in aqueous environments depends on pH: boronate esters hydrolyze under acidic conditions, while neutral/basic conditions preserve integrity. Reactivity studies should include kinetic assays under varying pH and solvent systems .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fluorophenyl sulfonamide derivatives?

- Methodological Answer : Comparative analysis of crystal packing and hydrogen-bonding networks can distinguish isomeric forms. For example, N-(4-methoxyphenyl)benzenesulfonamide exhibits intermolecular N–H···O hydrogen bonds (2.08 Å) stabilizing its lattice . Density functional theory (DFT) calculations paired with experimental data (e.g., C–F bond lengths ~1.35 Å) further validate structural models .

Q. What experimental strategies address contradictions in reported biological activities of fluorophenyl sulfonamides?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. inactivity) may arise from assay conditions (e.g., buffer composition, temperature) or impurities. Recommended steps:

- Reproducibility checks : Use standardized protocols (e.g., PubChem BioAssay guidelines) .

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing Cl with CF₃ in benzenesulfonamide derivatives) to isolate pharmacophores .

Q. What mechanistic insights guide the design of boron-containing sulfonamides as enzyme inhibitors?

- Methodological Answer : Boron’s electrophilicity enables covalent interactions with catalytic residues (e.g., serine hydrolases). For example, 4-(4-acetamidophenyl)benzenesulfonyl fluoride acts as a protease inhibitor via sulfonyl fluoride reactivity . Kinetic studies (e.g., IC₅₀, kinact/Ki) and molecular docking (using InChI-based models) are critical for mechanism elucidation .

Key Recommendations for Researchers

- Prioritize X-ray crystallography for unambiguous structural confirmation.

- Use HPLC-MS for purity assessment, especially when biological activity is inconsistent .

- Explore boronate-specific reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.